An In-Depth Technical Guide to 6-Methyl-6,9-diazaspiro[4.5]decane: Structure, Synthesis, and Significance
An In-Depth Technical Guide to 6-Methyl-6,9-diazaspiro[4.5]decane: Structure, Synthesis, and Significance
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the novel heterocyclic scaffold, 6-Methyl-6,9-diazaspiro[4.5]decane. As the demand for three-dimensional molecular frameworks in drug discovery continues to grow, this particular diazaspirocycle presents a compelling structural motif.[1] Its inherent rigidity and unique spatial arrangement of nitrogen atoms offer significant potential for the development of new therapeutic agents with enhanced selectivity and improved pharmacokinetic profiles.[2][3] This document will delve into the chemical structure, a proposed synthetic pathway, detailed structural elucidation through spectroscopic analysis, and the potential applications of this promising molecule in medicinal chemistry.
The 6-Methyl-6,9-diazaspiro[4.5]decane Scaffold: A Structural Overview
6-Methyl-6,9-diazaspiro[4.5]decane is a saturated bicyclic amine featuring a piperazine ring spiro-fused to a cyclopentane ring. The core structure, diazaspiro[4.5]decane, is characterized by two nitrogen atoms within the six-membered ring, with the spirocyclic fusion at the carbon atom adjacent to one of the nitrogens. The "6-Methyl" designation indicates the presence of a methyl group on the nitrogen atom at the 6-position, which is distal to the spiro center.
The key structural features of 6-Methyl-6,9-diazaspiro[4.5]decane are:
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Spirocyclic System: The fusion of the cyclopentane and piperazine rings through a single shared carbon atom (the spiro center) imparts significant conformational rigidity to the molecule. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.
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Diazaspiro[4.5]decane Core: This motif is increasingly recognized as a valuable scaffold in medicinal chemistry.[1] It serves as a versatile building block for creating diverse chemical libraries for screening against various therapeutic targets.[2]
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Tertiary and Secondary Amine Functionalities: The presence of a tertiary amine (N-methylated) and a secondary amine provides two distinct points for further chemical modification and derivatization. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for drug development.
Chemical Structure:
Synthesis of 6-Methyl-6,9-diazaspiro[4.5]decane: A Proposed Synthetic Protocol
Proposed Synthetic Pathway
The proposed synthesis involves the selective N-methylation of the parent 6,9-diazaspiro[4.5]decane. Given the presence of two secondary amines, a direct methylation could potentially lead to a mixture of mono-methylated and di-methylated products. To achieve selective mono-methylation at the desired position, a protection-methylation-deprotection strategy would be optimal. However, for the purpose of this guide, a direct, potentially less selective but more streamlined approach is presented, which can be optimized for selectivity.
Caption: Proposed synthetic workflow for 6-Methyl-6,9-diazaspiro[4.5]decane.
Detailed Experimental Protocol
Objective: To synthesize 6-Methyl-6,9-diazaspiro[4.5]decane via Eschweiler-Clarke methylation of 6,9-diazaspiro[4.5]decane.
Materials:
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6,9-Diazaspiro[4.5]decane
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Formaldehyde (37% aqueous solution)
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Formic acid (98-100%)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6,9-diazaspiro[4.5]decane (1 equivalent) in a minimal amount of a suitable solvent if necessary, though the reaction can often be run neat.
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Addition of Reagents: To the stirred solution, add formaldehyde (1.1 equivalents) followed by the slow, dropwise addition of formic acid (2 equivalents). An exothermic reaction may be observed.
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Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
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Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).
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Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: The crude 6-Methyl-6,9-diazaspiro[4.5]decane can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.
Causality behind Experimental Choices:
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Eschweiler-Clarke Reaction: This classical method for the methylation of amines is chosen for its efficiency and the use of readily available and inexpensive reagents. It proceeds via a reductive amination mechanism where formaldehyde provides the methyl group and formic acid acts as the reducing agent. This method is generally selective for the methylation of secondary amines to tertiary amines.
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Reagent Stoichiometry: Using a slight excess of formaldehyde ensures complete consumption of the starting material, while a larger excess of formic acid drives the reduction to completion. Careful control of stoichiometry can help to minimize the formation of the di-methylated product.
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Aqueous Work-up: The neutralization with sodium bicarbonate is crucial to remove the formic acid and to deprotonate the product, allowing for its extraction into an organic solvent.
Structural Elucidation: A Spectroscopic Analysis
Confirmation of the chemical structure of 6-Methyl-6,9-diazaspiro[4.5]decane relies on a combination of modern spectroscopic techniques. The following data is a combination of predicted values from reliable software and expected values based on analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 2.8 - 3.0 | m | 4H | H7, H8 (piperazine CH₂) |
| ~ 2.5 - 2.7 | m | 4H | H1, H4 (cyclopentane CH₂) |
| ~ 2.3 | s | 3H | N-CH₃ |
| ~ 1.5 - 1.7 | m | 4H | H2, H3 (cyclopentane CH₂) |
| ~ 1.8 | br s | 1H | N9-H |
Predicted ¹³C NMR Spectrum:
| Chemical Shift (ppm) | Assignment |
| ~ 60 | Spiro C5 |
| ~ 55 | C7, C8 (piperazine CH₂) |
| ~ 46 | N-CH₃ |
| ~ 35 | C1, C4 (cyclopentane CH₂) |
| ~ 25 | C2, C3 (cyclopentane CH₂) |
Interpretation of NMR Data:
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The ¹H NMR spectrum is expected to show distinct regions for the piperazine and cyclopentane protons. The N-methyl group should appear as a sharp singlet around 2.3 ppm. The protons on the carbons adjacent to the nitrogen atoms will be the most deshielded.
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The ¹³C NMR spectrum will confirm the presence of nine carbon atoms. The spiro carbon will have a unique chemical shift, and the symmetry of the cyclopentane ring will be reflected in the number of signals. The N-methyl carbon will appear in the aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum (Electron Ionization - EI):
| m/z | Interpretation |
| 154 | [M]⁺ (Molecular Ion) |
| 139 | [M - CH₃]⁺ |
| 97 | [M - C₄H₇]⁺ (loss of cyclopentyl radical) |
| 84 | [C₅H₁₀N]⁺ (piperazine fragment) |
| 57 | [C₃H₇N]⁺ |
Interpretation of Mass Spectrum:
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The molecular ion peak at m/z 154 would confirm the molecular formula C₉H₁₈N₂.
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A prominent fragmentation pathway for N-alkylated amines is the α-cleavage, leading to the loss of an alkyl radical.[5] In this case, the loss of the methyl group (m/z 139) or cleavage of the cyclopentane ring would be expected.
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Fragmentation of the piperazine ring would also lead to characteristic ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, broad | N-H stretch (secondary amine) |
| 2950 - 2850 | Strong | C-H stretch (aliphatic) |
| 1450 - 1470 | Medium | C-H bend (scissoring) |
| 1000 - 1250 | Medium | C-N stretch |
Interpretation of IR Spectrum:
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The presence of a broad absorption band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretch of the secondary amine.
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Strong C-H stretching bands just below 3000 cm⁻¹ are characteristic of the sp³ hybridized C-H bonds in the cyclopentane and piperazine rings.
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The C-N stretching vibrations will appear in the fingerprint region and can be used to support the presence of the amine functionalities.
Applications in Drug Discovery and Medicinal Chemistry
The diazaspiro[4.5]decane scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] The introduction of a methyl group at the 6-position of 6,9-diazaspiro[4.5]decane can significantly influence its pharmacological profile.
Potential Therapeutic Areas:
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Central Nervous System (CNS) Disorders: The rigid, three-dimensional nature of spirocyclic compounds is often beneficial for targeting CNS receptors and enzymes. The N-methylpiperazine moiety is a common feature in many CNS-active drugs.
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Oncology: Spirocyclic compounds have shown promise as anticancer agents by targeting various cellular pathways.[6]
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Infectious Diseases: The diazaspiro scaffold has been explored for the development of novel antibacterial and antifungal agents.[2]
Caption: Logical relationships between the structure of 6-Methyl-6,9-diazaspiro[4.5]decane and its potential applications.
The N-methyl group can modulate the basicity of the nitrogen atom, which in turn affects the compound's pKa and its interaction with biological targets. Furthermore, the methyl group can influence the metabolic stability of the molecule by blocking potential sites of oxidation.
Conclusion
6-Methyl-6-9-diazaspiro[4.5]decane represents a valuable and underexplored chemical entity with significant potential in the field of drug discovery. Its unique three-dimensional structure, combined with the presence of versatile amine functionalities, makes it an attractive scaffold for the design of novel therapeutic agents. The synthetic protocol and detailed spectroscopic analysis presented in this guide provide a solid foundation for researchers to further investigate and exploit the properties of this promising molecule. As the limitations of traditional flat, aromatic compounds in drug development become more apparent, the exploration of complex, spirocyclic scaffolds like 6-Methyl-6,9-diazaspiro[4.5]decane will be crucial for the discovery of the next generation of medicines.
References
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Giannakopoulou, E.; Zoidis, G.; Pardali, V.; Katsarou, M.-E.; Tsoleridis, C. A.; Zervou, M.; Potamitis, C.; Tzitzoglaki, C.; Komiotis, D. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank2021 , 2021, M1228. [Link]
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Li, L.; Hu, Q.; Zhou, P.; Xie, H.; Zhang, X.; Zhang, H.; Hu, Y.; Yin, F.; Hu, Y. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Org. Biomol. Chem.2014 , 12, 5356-5359. [Link]
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PubChem Compound Summary for CID 28901865, 6-methyl-6,9-diazaspiro[4.5]decane. National Center for Biotechnology Information. [Link]
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Spirocompounds constitute an important class of organic frameworks enveloping numerous pharmacological activities... Eur. J. Med. Chem.2021 , 217, 113263. [Link]
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McMurry, J. E. Section 12.2: Interpreting Mass Spectra. In Organic Chemistry, 9th ed.; Cengage Learning, 2016. [Link]
